Picolinic acid, 2-cyclohexylhydrazide

Catalog No.
S14623686
CAS No.
101976-18-5
M.F
C12H17N3O
M. Wt
219.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Picolinic acid, 2-cyclohexylhydrazide

CAS Number

101976-18-5

Product Name

Picolinic acid, 2-cyclohexylhydrazide

IUPAC Name

N'-cyclohexylpyridine-2-carbohydrazide

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

InChI

InChI=1S/C12H17N3O/c16-12(11-8-4-5-9-13-11)15-14-10-6-2-1-3-7-10/h4-5,8-10,14H,1-3,6-7H2,(H,15,16)

InChI Key

DQICZWBXVCMYDN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NNC(=O)C2=CC=CC=N2

Picolinic acid, specifically 2-cyclohexylhydrazide, is a derivative of picolinic acid characterized by the presence of a cyclohexylhydrazide functional group. Picolinic acid itself is an organic compound with the formula C6H5NO2C_6H_5NO_2, classified as a pyridinecarboxylic acid where the carboxyl group is located at the 2-position. It appears as a white solid, although impurities may give it a tan color, and it is soluble in water and various organic solvents like ethanol and methanol .

  • Hydrogenation: This process converts picolinic acid into piperidine-2-carboxylic acid, which is a precursor for the local anesthetic mepivacaine .
  • Mitsunobu Reaction: Picolinic acid acts as a substrate in this reaction, facilitating the formation of esters from alcohols and acids .
  • Hammick Reaction: In this reaction, picolinic acid reacts with ketones to yield pyridine-2-carbonols .

Additionally, picolinic acid serves as a bidentate chelating agent for various metal ions such as zinc, copper, and iron, playing a crucial role in biological systems by enhancing the bioavailability of these essential metals .

Picolinic acid has garnered interest due to its biological activities. It is an endogenous metabolite of L-tryptophan and plays a role in the kynurenine pathway. Its physiological effects include:

  • Neuroprotective Properties: Picolinic acid has been implicated in neuroprotection and may help mitigate oxidative stress within the central nervous system .
  • Immunological Effects: It influences macrophage activity by enhancing the production of reactive nitrogen intermediates and inducing chemokines involved in inflammatory responses .
  • Anti-proliferative Effects: Studies suggest that picolinic acid exhibits anti-tumor activity, enhancing immune responses against various pathogens .

The synthesis of picolinic acid can be achieved through several methods:

  • Ammoxidation of 2-Picoline: This commercial method involves the oxidation of 2-picoline with ammonia and oxygen to produce picolinic acid .
    NC5H4CH3+1.5O2+NH3NC5H4CN+3H2O\text{NC}_5\text{H}_4\text{CH}_3+1.5\text{O}_2+\text{NH}_3\rightarrow \text{NC}_5\text{H}_4\text{C}\equiv \text{N}+3\text{H}_2\text{O}
    NC5H4CN+2H2ONC5H4CO2H+NH3\text{NC}_5\text{H}_4\text{C}\equiv \text{N}+2\text{H}_2\text{O}\rightarrow \text{NC}_5\text{H}_4\text{CO}_2\text{H}+\text{NH}_3
  • Oxidation with Potassium Permanganate: In laboratory settings, picolinic acid can be synthesized from 2-methylpyridine through oxidation using potassium permanganate .
  • Thionyl Chloride Activation: Picolinic acid can also be activated using thionyl chloride to form amides, which can then undergo various reactions to yield new compounds .

Picolinic acid has diverse applications across various fields:

  • Chelating Agent: It is used to form complexes with alkaline earth metals and transition metals, enhancing their solubility and bioavailability in biological systems .
  • Pharmaceuticals: Its derivatives are explored for their potential therapeutic effects, particularly in neuroprotection and immunomodulation .
  • Synthetic Organic Chemistry: Picolinic acid serves as a key substrate in various organic reactions, facilitating the synthesis of complex molecules .

Research indicates that picolinic acid interacts significantly with metal ions and biological macromolecules. Its role as a chelator aids in the absorption of essential nutrients like zinc and iron within the body. Studies have shown that it enhances macrophage function during inflammatory responses by modulating cytokine production and reactive nitrogen species generation .

Picolinic acid shares structural similarities with several other compounds, notably:

  • Nicotinic Acid (Niacin): Another pyridine derivative but with the carboxyl group at the 3-position. It primarily functions as a vitamin.
  • Isonicotinic Acid: Similar structure but differs in the position of the carboxyl group at the 4-position.
  • Quinolinic Acid: A metabolite in the kynurenine pathway related to neurotoxicity.

Comparison Table

CompoundStructure PositionBiological RoleUnique Features
Picolinic Acid2-positionNeuroprotective, immunologicalBidentate chelator
Nicotinic Acid3-positionVitamin B3Essential nutrient
Isonicotinic Acid4-positionAntimicrobial propertiesLess studied than picolinic
Quinolinic AcidN/ANeurotoxic effectsAssociated with neurodegeneration

Picolinic acid's unique positioning within this family allows it to act effectively as a chelator and modulator of immune responses, distinguishing it from its analogs.

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

219.137162174 g/mol

Monoisotopic Mass

219.137162174 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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